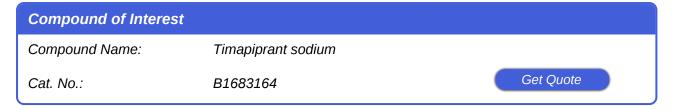


# Preparing Timapiprant Sodium Stock Solution: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Timapiprant sodium**, also known as OC000459 sodium, is a potent and selective antagonist of the D prostanoid receptor 2 (DP2), also referred to as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] By blocking this receptor, Timapiprant inhibits the effects of prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[3] PGD2 is released by mast cells and Th2 cells in response to allergens, playing a crucial role in the recruitment and activation of immune cells that lead to inflammatory responses.[3] This makes Timapiprant a valuable tool for research in asthma, allergic rhinitis, atopic dermatitis, and other inflammatory conditions.[3][4][5] This document provides detailed protocols for the preparation of **Timapiprant sodium** stock solutions for experimental use.

### **Chemical and Physical Properties**

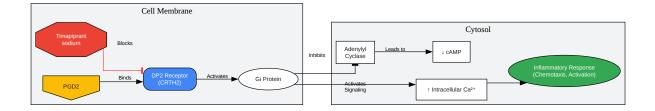
A clear understanding of the physicochemical properties of **Timapiprant sodium** is essential for accurate stock solution preparation and experimental design.



Property	Value	Reference
Synonyms	OC000459 sodium	[1]
CAS Number	950688-14-9	[1]
Molecular Formula	C21H16FN2NaO2	[1]
Molecular Weight	370.35 g/mol	[1]
Appearance	Solid	[1]
Solubility	DMSO: 100 mg/mL (270.01 mM)	[6]

### **Mechanism of Action and Signaling Pathway**

**Timapiprant sodium** selectively antagonizes the DP2 receptor, which is coupled to a Gi protein.[7] Activation of the DP2 receptor by its ligand, PGD2, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium mobilization.[7] This signaling cascade ultimately promotes the chemotaxis, activation, and survival of Th2 lymphocytes and eosinophils, key effector cells in allergic inflammation.[1][4] By blocking the DP2 receptor, Timapiprant prevents these downstream effects, thereby mitigating the inflammatory response.[3]



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#### Figure 1: Timapiprant sodium signaling pathway.

## **Experimental Protocols Materials**

- Timapiprant sodium (powder form)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)
- Calibrated pipettes
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

## Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for most in vitro applications.

- Calculate the required mass:
  - To prepare 1 mL of a 10 mM stock solution, you will need:
    - Mass (mg) = 10 mmol/L \* 1 mL \* (1 L / 1000 mL) \* 370.35 g/mol \* (1000 mg / 1 g) =
       3.7035 mg
- Weigh the Timapiprant sodium:
  - Carefully weigh out approximately 3.7 mg of **Timapiprant sodium** powder and place it in a sterile microcentrifuge tube. Record the exact weight.
- Add DMSO:



- Add the calculated volume of DMSO to the tube. For example, if you weighed exactly 3.7035 mg, add 1 mL of DMSO.
- Dissolve the compound:
  - Vortex the tube vigorously until the powder is completely dissolved.
  - If precipitation occurs, gentle warming in a 37°C water bath and/or sonication can be used to aid dissolution.[1]
- Storage:
  - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] It is recommended to store under nitrogen and away from moisture.[1]

## Protocol 2: Preparation of a Working Solution for In Vivo Studies

This protocol provides a formulation suitable for administration by gavage in animal models.[1]

- Prepare a 20.8 mg/mL DMSO stock solution:
  - Dissolve 20.8 mg of Timapiprant sodium in 1 mL of DMSO.
- Prepare the vehicle:
  - The vehicle consists of 40% PEG300, 5% Tween-80, and 45% Saline.
- Prepare the final working solution (e.g., 1 mL):
  - $\circ$  To prepare a 2.08 mg/mL working solution, add 100  $\mu$ L of the 20.8 mg/mL DMSO stock solution to 400  $\mu$ L of PEG300 and mix thoroughly.
  - Add 50 μL of Tween-80 and mix again.

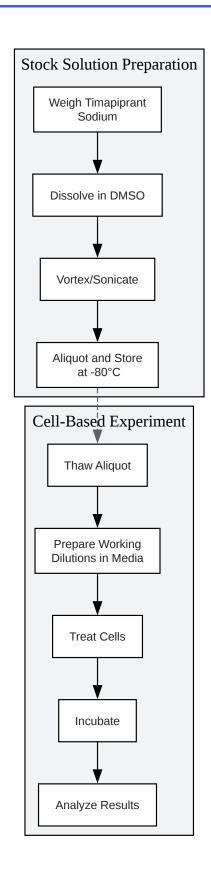


 $\circ$  Finally, add 450  $\mu$ L of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1]

## **Experimental Workflow**

The following diagram illustrates a general workflow for the preparation and use of a **Timapiprant sodium** stock solution in a cell-based assay.





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Figure 2: Experimental workflow for Timapiprant sodium.



## **Quantitative Data Summary**

The following table summarizes key quantitative data from various in vitro and in vivo studies.

Parameter	Species/Cell Type	Value	Experiment Type	Reference
Ki (human recombinant DP2)	Human	13 nM	Radioligand Binding Assay	[1]
Ki (rat recombinant DP2)	Rat	3 nM	Radioligand Binding Assay	[1]
Ki (human native	Human	4 nM	Radioligand Binding Assay	[1]
IC <sub>50</sub> (Chemotaxis)	Human Th2 lymphocytes	0.028 μΜ	Chemotaxis Assay	[1]
IC <sub>50</sub> (Cytokine Production)	Human Th2 lymphocytes	0.019 μΜ	Cytokine Production Assay	[1]
IC50 (Anti- apoptotic effect)	Human Th2 cells	0.035 μΜ	Apoptosis Assay	[1]
ED₅₀ (Blood eosinophilia)	Rat	0.04 mg/kg (gavage)	In Vivo Eosinophilia Model	[1]
ED50 (Airway eosinophilia)	Guinea Pig	0.01 mg/kg (gavage)	In Vivo Eosinophilia Model	[1]

Disclaimer: This product is for research use only and is not intended for human or veterinary use.[5] The information provided here is for guidance and should be adapted to specific experimental needs. Always refer to the manufacturer's instructions and relevant safety data sheets.



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- To cite this document: BenchChem. [Preparing Timapiprant Sodium Stock Solution: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683164#preparing-timapiprant-sodium-stock-solution]

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